

# Application Notes and Protocols for WAY-100635 Maleate in Behavioral Studies

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## Compound of Interest

Compound Name: WAY-100635 maleate

Cat. No.: B1683584

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These application notes provide a comprehensive guide for utilizing **WAY-100635 maleate** in preclinical behavioral research. This document outlines the compound's mechanism of action, summarizes its effects in various behavioral paradigms, and offers detailed protocols for key experiments.

## Introduction to WAY-100635 Maleate

WAY-100635 is a research chemical widely used in neuroscience. It is a piperazine derivative primarily known as a potent and selective "silent" antagonist for the serotonin 5-HT<sub>1A</sub> receptor. [1][2] Unlike partial agonists, a silent antagonist does not have intrinsic activity at the receptor. [2] Subsequent research has revealed that WAY-100635 also functions as a potent full agonist at the dopamine D<sub>4</sub> receptor.[3][4][5] This dual pharmacology is a critical consideration in experimental design and data interpretation.[5]

Its high affinity and selectivity for the 5-HT<sub>1A</sub> receptor have made it an invaluable tool for elucidating the role of this receptor in various physiological and pathological processes, including anxiety, depression, and cognition.[2][6]

## Compound Properties and Handling

Proper handling and storage are essential for maintaining the integrity of **WAY-100635 maleate**.

Property	Value	Source
Full Chemical Name	N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-2-pyridinylcyclohexanecarboxamide maleate	
Molecular Formula	C <sub>25</sub> H <sub>34</sub> N <sub>4</sub> O <sub>2</sub> ·C <sub>4</sub> H <sub>4</sub> O <sub>4</sub>	[1]
Molecular Weight	538.64 g/mol	[1]
Purity	≥98%	[1]
Solubility	Soluble to 25 mM in water	[1]
Storage	Desiccate at room temperature. For stock solutions, store at -20°C for up to 1 month or -80°C for up to 6 months.	[1][4]
5-HT1A Binding	IC <sub>50</sub> = 1.35 - 2.2 nM; K <sub>i</sub> = 0.39 - 0.84 nM (rat)	[1][4]
Dopamine D <sub>4</sub> Binding	K <sub>i</sub> = 3.3 - 16 nM; EC <sub>50</sub> = 9.7 nM (agonist activity)	[4]
Selectivity	Displays over 100-fold selectivity for 5-HT1A over other 5-HT subtypes and other CNS receptors.	[1]

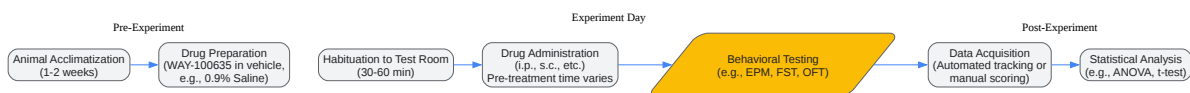
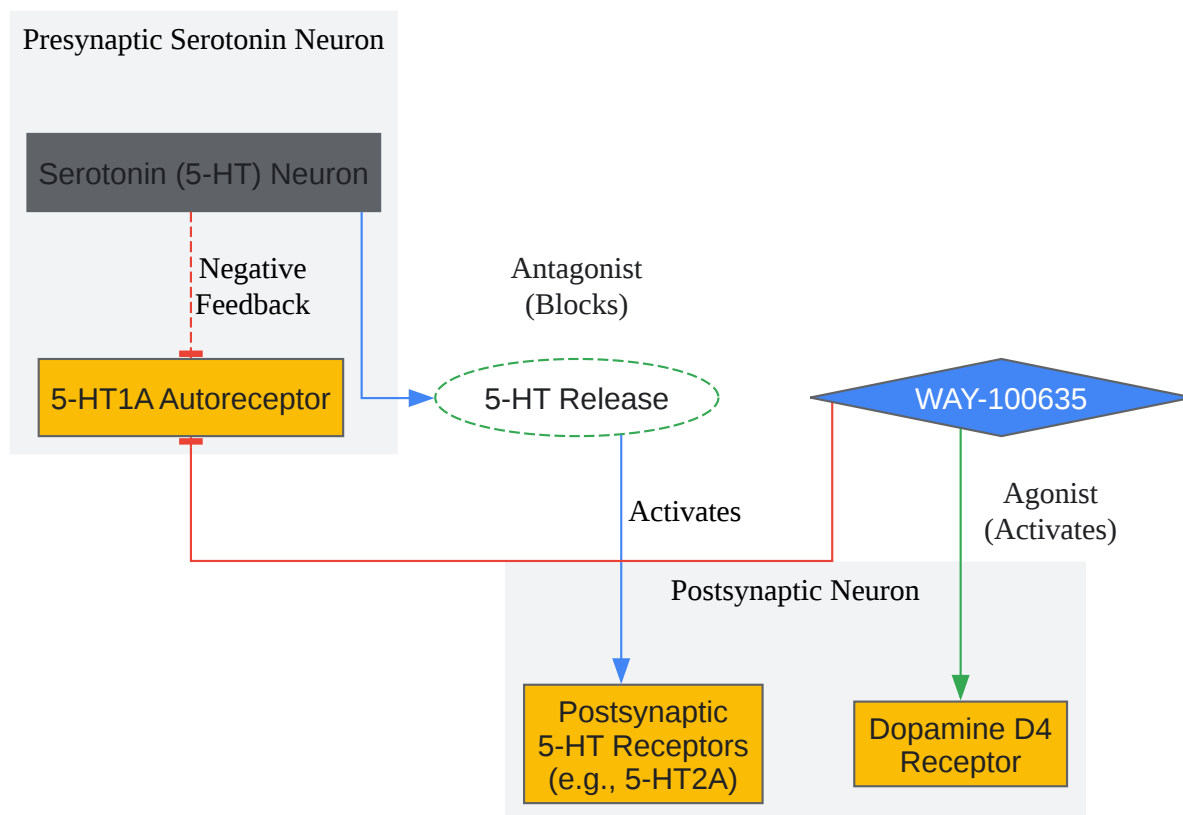
## Mechanism of Action

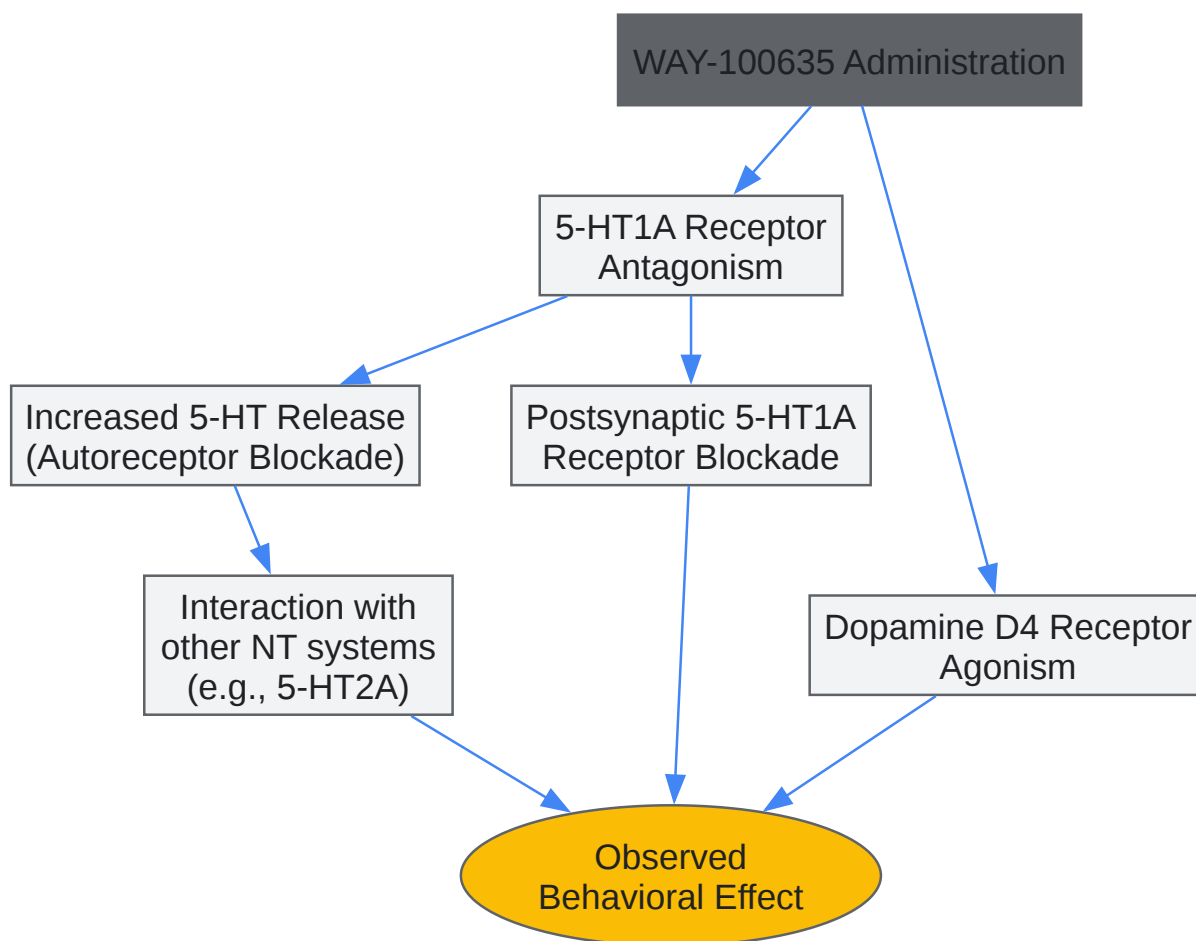
WAY-100635's primary mechanism is the blockade of 5-HT1A receptors. These receptors exist in two key locations:

- **Somatodendritic autoreceptors:** Located on serotonin neurons in the raphe nuclei. These receptors normally provide inhibitory feedback, reducing serotonin synthesis and release.

- Postsynaptic receptors: Located in various brain regions, including the hippocampus, cortex, and amygdala, where they mediate the effects of serotonin.

By blocking somatodendritic 5-HT<sub>1A</sub> autoreceptors, WAY-100635 can disinhibit serotonergic neurons, leading to an increase in serotonin release in terminal fields.<sup>[7][8]</sup> This increased serotonin can then act on other postsynaptic serotonin receptors, such as 5-HT<sub>2A</sub>.<sup>[7]</sup> Concurrently, its agonist activity at D<sub>4</sub> receptors can mediate distinct behavioral effects, such as its discriminative stimulus properties.<sup>[3]</sup>





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